Methyl 6-hydroxy-7-nitroheptanoate
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Overview
Description
Methyl 6-hydroxy-7-nitroheptanoate is a chemical compound with a unique structure that includes a methyl ester group, a hydroxyl group, and a nitro group attached to a heptanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-7-nitroheptanoate typically involves the esterification of 6-hydroxy-7-nitroheptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-7-nitroheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-7-nitroheptanoate or 6-carboxy-7-nitroheptanoate.
Reduction: Formation of Methyl 6-hydroxy-7-aminoheptanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxy-7-nitroheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-7-nitroheptanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxyheptanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 7-nitroheptanoate: Lacks the hydroxyl group, affecting its solubility and reactivity.
6-Hydroxy-7-nitroheptanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Uniqueness
Methyl 6-hydroxy-7-nitroheptanoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61379-23-5 |
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Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 6-hydroxy-7-nitroheptanoate |
InChI |
InChI=1S/C8H15NO5/c1-14-8(11)5-3-2-4-7(10)6-9(12)13/h7,10H,2-6H2,1H3 |
InChI Key |
UOOCMFSWXFUKDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(C[N+](=O)[O-])O |
Origin of Product |
United States |
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